1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide
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Overview
Description
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide involves several steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the amino and chloro substituents. The final step involves the formation of the piperidine ring and the attachment of the carboxamide group. Common reagents used in these reactions include dimethyl carbonate (DMC), DABCO, and palladium on carbon (Pd/C) for hydrogenation reactions . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:
2-aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
5-bromo-6-phenylisocytosine: Used as an immunomodulator and for the treatment of bladder cancer.
3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol: Studied for its polarized molecular-electronic structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C11H16ClN5O |
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Molecular Weight |
269.73 g/mol |
IUPAC Name |
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H16ClN5O/c1-14-10(18)7-2-4-17(5-3-7)9-6-8(12)15-11(13)16-9/h6-7H,2-5H2,1H3,(H,14,18)(H2,13,15,16) |
InChI Key |
SJYBOOYYQOAQOY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
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